molecular formula C12H6 B12572909 3,6,9-Trimethylidenecyclonona-1,4,7-triyne CAS No. 639472-78-9

3,6,9-Trimethylidenecyclonona-1,4,7-triyne

Cat. No.: B12572909
CAS No.: 639472-78-9
M. Wt: 150.18 g/mol
InChI Key: QGAAIARSOSQDSR-UHFFFAOYSA-N
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Description

3,6,9-Trimethylidenecyclonona-1,4,7-triyne is a chemical compound with the molecular formula C12H6 It is a member of the cyclononatriyne family, characterized by three methylene groups attached to a cyclononatriyne ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9-Trimethylidenecyclonona-1,4,7-triyne typically involves alkyne metathesis reactions. One of the methods reported involves the use of molybdenum-catalyzed alkyne metathesis. This method utilizes sterically-hindered diynes to achieve site-selective alkyne metathesis, producing the desired conjugated triyne products . The reaction conditions often include the use of well-defined tungsten or molybdenum-based catalysts to promote the formation of new carbon-carbon triple bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of alkyne metathesis can be scaled up for industrial applications. The use of robust catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3,6,9-Trimethylidenecyclonona-1,4,7-triyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less complex hydrocarbons.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons. Substitution reactions can result in halogenated derivatives of the compound.

Scientific Research Applications

3,6,9-Trimethylidenecyclonona-1,4,7-triyne has several scientific research applications, including:

    Chemistry: It is used in the study of alkyne metathesis and the synthesis of conjugated polyynes.

    Biology: Its derivatives are explored for potential biological activities, such as antibacterial and antitumor properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which 3,6,9-Trimethylidenecyclonona-1,4,7-triyne exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and materials. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Hexatriyne: Another triyne compound with similar structural features.

    3,6,9-Trismethylene-1,4,7-cyclononatriyne: A closely related compound with similar chemical properties.

Uniqueness

3,6,9-Trimethylidenecyclonona-1,4,7-triyne is unique due to its specific arrangement of methylene groups and the cyclononatriyne ring

Properties

CAS No.

639472-78-9

Molecular Formula

C12H6

Molecular Weight

150.18 g/mol

IUPAC Name

3,6,9-trimethylidenecyclonona-1,4,7-triyne

InChI

InChI=1S/C12H6/c1-10-4-6-11(2)8-9-12(3)7-5-10/h1-3H2

InChI Key

QGAAIARSOSQDSR-UHFFFAOYSA-N

Canonical SMILES

C=C1C#CC(=C)C#CC(=C)C#C1

Origin of Product

United States

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